2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine
Overview
Description
2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazine rings. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine typically involves cyclization, ring annulation, and cycloaddition reactions. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, Pd(OAc)2 with xantphos as the ligand can be used as the catalyst, and t-butyl carbamate as the coupling partner .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, focusing on optimizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles.
Cyclization Reactions: Formation of more complex heterocyclic structures.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products:
Substituted Pyrrolopyrazines: Depending on the nucleophile used in substitution reactions.
Scientific Research Applications
2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which could be useful in cancer research.
Medicine: Investigated for its antimicrobial and antiviral properties.
Mechanism of Action
The exact mechanism of action for 2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as kinases, which play a crucial role in cell signaling pathways. This interaction can inhibit the activity of these enzymes, leading to various biological effects .
Comparison with Similar Compounds
5H-Pyrrolo[2,3-b]pyrazine: Another member of the pyrrolopyrazine family with similar biological activities.
6H-Pyrrolo[3,4-b]pyrazine: Known for its antimicrobial properties.
Uniqueness: 2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-2-10-6-5(11-4)3(8)1-9-6/h1-2H,8H2,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSILLCUEWRUWFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN=C2N1)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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